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MRS 2693 trisodium salt

Cat. No.: B1139264
CAS No.: 911391-37-2
M. Wt: 596
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Description

Overview of Extracellular Purine (B94841) and Pyrimidine (B1678525) Nucleotide Signaling Systems

Purinergic signaling is a fundamental and widespread form of cell-to-cell communication mediated by extracellular purine and pyrimidine nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP). wikipedia.orgunife.it Initially identified in the 1970s as a key component of non-adrenergic, non-cholinergic neurotransmission, ATP is now recognized as a co-transmitter in the majority of nerves throughout the central and peripheral nervous systems. wikipedia.org This signaling system is not confined to the nervous system but is active in virtually all tissues and organs, playing a crucial role in a vast array of physiological and pathological processes. unife.itmdpi.com

The core components of the purinergic signaling system include the release of nucleotides from cells, their action on specific cell surface receptors, and their subsequent degradation by a family of ecto-enzymes. unife.it Nucleotides can be released from cells through various mechanisms, including regulated exocytosis from secretory granules, as well as via membrane channels and transporters in response to cellular stress or damage. unife.itresearchgate.net Once in the extracellular space, these molecules act as signaling agents by binding to and activating specific purinergic receptors on the same or adjacent cells. wikipedia.org

The signaling is terminated and modulated by ectonucleotidases, which are cell surface enzymes that hydrolyze the nucleotides. wikipedia.orgunife.it This enzymatic degradation is a critical regulatory step, as it not only terminates the initial signal but can also generate other active molecules. For instance, the breakdown of ATP can produce ADP and adenosine, which are themselves agonists for different purinergic receptor subtypes. unife.it This cascade of hydrolysis adds a significant layer of complexity and plasticity to purinergic signaling. unife.it The signaling effects of pyrimidine nucleotides like UTP and UDP are generally comparable to those of their purine counterparts. wikipedia.org

Classification and Distribution of P2Y Receptor Subtypes

Purinergic receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and UTP. wikipedia.org The P2 receptor family is further subdivided into two distinct classes based on their structure and signal transduction mechanisms: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). nih.govfrontiersin.orgguidetopharmacology.org

There are eight recognized mammalian P2Y receptor subtypes: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. nih.govguidetopharmacology.orgmedchemexpress.com These receptors are widely distributed throughout the body and are involved in a multitude of physiological and pathophysiological processes. nih.govmedchemexpress.com The P2Y receptor family can be further categorized into two subfamilies based on their primary G protein coupling and signaling pathways. nih.govfrontiersin.orgmedchemexpress.com

The first subfamily, often referred to as "P2Y₁-like," includes the P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors. nih.govmedchemexpress.com These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). nih.govguidetopharmacology.org This, in turn, stimulates the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of calcium from intracellular stores and the activation of protein kinase C (PKC). lupinepublishers.com The P2Y₁₁ receptor is unique in this group as it can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). medchemexpress.comguidetopharmacology.org

The second subfamily, known as "P2Y₁₂-like," consists of the P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors. nih.govmedchemexpress.com These receptors predominantly couple to Gi/o proteins, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govguidetopharmacology.org

Receptor SubtypePrimary Endogenous Agonist(s)Primary G Protein CouplingPrincipal Signaling Pathway
P2Y₁ADPGq/11PLC Activation
P2Y₂ATP, UTPGq/11PLC Activation
P2Y₄UTPGq/11PLC Activation
P2Y₆UDPGq/11PLC Activation
P2Y₁₁ATPGq/11, GsPLC and Adenylyl Cyclase Activation
P2Y₁₂ADPGi/oAdenylyl Cyclase Inhibition
P2Y₁₃ADPGi/oAdenylyl Cyclase Inhibition
P2Y₁₄UDP-glucose, UDPGi/oAdenylyl Cyclase Inhibition

Physiological and Pathophysiological Roles of the P2Y6 Receptor

The P2Y₆ receptor, which is selectively activated by uridine diphosphate (UDP), is implicated in a diverse range of physiological and pathological conditions. guidetopharmacology.org Its activation typically leads to the stimulation of the Gq/11-PLC pathway, resulting in increased intracellular calcium. lupinepublishers.com

In the cardiovascular system, the P2Y₆ receptor is thought to contribute to the development of diseases by promoting vascular inflammation, increasing vascular tone, and facilitating the contraction and proliferation of smooth muscle cells. lupinepublishers.com Studies have suggested that functional coupling between P2Y₆ and angiotensin II receptors may contribute to altered vascular reactivity in hypertension. nih.govoup.com Furthermore, the P2Y₆ receptor has been linked to pro-atherogenic responses and the acceleration of aneurysm formation in vascular disease. lupinepublishers.com

The P2Y₆ receptor also plays a significant role in the immune system and inflammation. For instance, activation of P2Y₆ receptors on microglial cells in the brain stimulates phagocytosis, a process of engulfing cellular debris and pathogens. researchgate.net This has implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where inhibiting P2Y₆ signaling has been shown to prevent neuronal loss in animal models. researchgate.net In the context of airway inflammation, activation of P2Y₆ receptors in human bronchial epithelial cells can lead to the production of pro-inflammatory cytokines such as IL-6 and IL-8. plos.org

Additionally, the P2Y₆ receptor has been investigated for its roles in other physiological processes, including insulin (B600854) secretion and the regulation of intraocular pressure. nih.gov

Historical Context of MRS 2693 Trisodium (B8492382) Salt Development as a Research Tool

The study of specific P2Y receptor subtypes has historically been challenged by a lack of potent and selective agonists and antagonists. acs.org The endogenous ligand for the P2Y₆ receptor, UDP, also has activity at other P2Y receptor subtypes, such as P2Y₁₄, which complicates the interpretation of experimental results. tocris.com To overcome this limitation, significant efforts in medicinal chemistry have been directed towards the development of subtype-selective pharmacological tools. nih.gov

The development of MRS 2693 trisodium salt emerged from structure-activity relationship (SAR) studies of UDP analogues aimed at identifying potent and selective agonists for the human P2Y₆ receptor. tocris.comrndsystems.com These studies systematically modified the structure of UDP to enhance its affinity and selectivity for the P2Y₆ receptor. One key finding was that modifications at the C5 position of the uracil (B121893) ring could lead to potent P2Y₆ receptor agonists. researchgate.net

MRS 2693, chemically known as 5-Iodouridine-5'-O-diphosphate trisodium salt, is a result of this research. tocris.com It was identified as a highly selective and potent agonist for the P2Y₆ receptor, with an EC₅₀ value of 0.015 μM at the human P2Y₆ receptor. tocris.comrndsystems.commedkoo.com Crucially, MRS 2693 displays no significant activity at other P2Y receptor subtypes, making it an invaluable tool for researchers to specifically probe the function of the P2Y₆ receptor in various biological systems. plos.orgtocris.comrndsystems.commedkoo.com Its development has enabled more precise investigations into the physiological and pathophysiological roles of the P2Y₆ receptor, from its involvement in cardiovascular disease to its function in neuroinflammation and immune responses. plos.orgtocris.comrndsystems.com

Properties

CAS No.

911391-37-2

Molecular Formula

C9H10IN2Na3O12P2

Molecular Weight

596

Synonyms

sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate

Origin of Product

United States

Pharmacological Characterization of Mrs 2693 Trisodium Salt

Agonistic Profile at P2Y Receptors

Selective Agonism at the P2Y6 Receptor Subtype

MRS 2693 trisodium (B8492382) salt is a synthetic nucleotide derivative recognized for its selective agonist activity at the P2Y6 receptor. rndsystems.combio-techne.commedchemexpress.com The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by uridine (B1682114) 5'-diphosphate (UDP). nih.govnih.gov MRS 2693, chemically identified as 5-Iodouridine-5'-O-diphosphate, mimics the action of UDP, binding to and activating this specific receptor subtype. nih.gov This activation initiates a signaling cascade through the Gq/11 subfamily of G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. nih.govnih.gov The specificity of MRS 2693 for the P2Y6 receptor makes it a valuable tool in pharmacological research to investigate the physiological and pathophysiological roles of this receptor. nih.gov

Potency and Efficacy in Recombinant and Native Systems

MRS 2693 demonstrates high potency as an agonist at the human P2Y6 receptor, with its activity quantified in various experimental systems. In recombinant systems, such as 1321N1 human astrocytoma cells genetically engineered to express the human P2Y6 receptor, MRS 2693 has shown potent activity. nih.gov Studies report a pEC50 value of 7.8, which corresponds to an EC50 of approximately 15 nM. guidetopharmacology.orgnews-medical.net This indicates that a low nanomolar concentration of the compound is sufficient to elicit half of its maximum effect in these cells.

The compound has also been characterized as a full agonist, meaning it is capable of producing the maximum possible response at the receptor, similar to the endogenous agonist UDP. guidetopharmacology.org Its efficacy has been observed in functional assays that measure the increase in intracellular inositol (B14025) phosphates (IP3) or calcium levels following receptor activation. guidetopharmacology.org In native systems, activation of the P2Y6 receptor by agonists like UDP has been shown to protect skeletal muscle cells from apoptosis, and this effect can be blocked by selective P2Y6 antagonists. nih.govresearchgate.net

Potency of MRS 2693 at the Human P2Y6 Receptor

ParameterValueCell SystemReference
EC5015 nMhP2Y6 Receptor rndsystems.combio-techne.commedchemexpress.com
pEC507.8hP2Y6 Receptor guidetopharmacology.orgnih.gov

Comparative Receptor Selectivity Against Other P2Y Subtypes

A key pharmacological feature of MRS 2693 is its high selectivity for the P2Y6 receptor over other P2Y receptor subtypes. rndsystems.combio-techne.com Research indicates that MRS 2693 displays no significant activity at other P2Y receptors, including the P2Y1, P2Y2, P2Y4, and P2Y11 subtypes, which are also coupled to phospholipase C. nih.gov This selectivity is crucial for its use as a specific pharmacological probe, ensuring that observed effects are due to the activation of the P2Y6 receptor alone. For instance, studies using related P2Y6 antagonists showed no effect on responses mediated by P2Y1, P2Y2, P2Y4, or P2Y11 receptors, highlighting the distinct pharmacology of the P2Y6 subtype. nih.gov The native agonist for P2Y6, UDP, also activates the P2Y14 receptor, making a selective agonist like MRS 2693 particularly useful for distinguishing the functions of these two receptors. tocris.com

Selectivity Profile of MRS 2693

Receptor SubtypeActivity
P2Y1No significant activity nih.gov
P2Y2No significant activity nih.govtocris.com
P2Y4No significant activity nih.govtocris.com
P2Y6Potent Agonist rndsystems.combio-techne.commedchemexpress.com
P2Y11No significant activity nih.gov

Structure-Activity Relationship (SAR) Studies of Related Uridine Derivatives at P2Y6 Receptors

The development of potent and selective P2Y6 receptor ligands like MRS 2693 has been informed by extensive structure-activity relationship (SAR) studies on uridine nucleotide analogues. nih.govnih.govresearchgate.net These studies have systematically explored how modifications to the three main components of the UDP molecule—the uracil (B121893) base, the ribose sugar, and the diphosphate (B83284) chain—affect receptor binding and activation. nih.govnih.gov

Key findings from SAR studies include:

Uracil Ring Modifications: Substitutions at the 5-position of the uracil ring are well-tolerated. For example, 5-Iodo-UDP (MRS 2693) was found to be equipotent to the endogenous ligand UDP. nih.govresearchgate.net Other modifications, such as 2- and 4-thio substitutions, also resulted in compounds that were relatively potent. nih.govresearchgate.net

Ribose Moiety Modifications: The conformation of the ribose sugar is critical for activity. Studies using conformationally-constrained analogues, such as (N)-methanocarba derivatives, have shown that the receptor prefers a specific three-dimensional shape of the sugar ring for optimal binding. nih.govnih.gov A strong preference for the South (S) conformation of the ribose moiety has been indicated for ligand recognition. nih.gov Conversely, substitutions of the 2'-hydroxyl group on the ribose, such as with amino or azido groups, greatly reduce potency. nih.govresearchgate.net

Phosphate Chain Modifications: The 5'-diphosphate group is essential for agonist activity at the P2Y6 receptor. nih.gov Analogues with a 5'-monophosphate or a 3'-diphosphate were found to be inactive. nih.govresearchgate.net The β-phosphate group, in particular, is thought to be crucial for electrostatic interactions with conserved positively charged residues within the receptor's binding pocket. nih.govresearchgate.net

These systematic studies have provided a detailed understanding of the molecular recognition at the P2Y6 receptor, which has been instrumental in the design of selective agonists and antagonists. nih.govresearchgate.netresearchgate.net

Molecular and Cellular Mechanisms Mediated by Mrs 2693 Trisodium Salt

G Protein Coupling and Intracellular Signaling Pathways

The binding of MRS 2693 to the P2Y6 receptor triggers conformational changes in the receptor, leading to the activation of associated heterotrimeric G proteins and the subsequent engagement of downstream effector molecules.

The P2Y6 receptor, upon activation by agonists like MRS 2693, primarily couples to G proteins of the Gq/11 family. medchemexpress.comnih.govsemanticscholar.org This coupling activates the effector enzyme phospholipase C (PLC). tocris.comrndsystems.commedchemexpress.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway is a canonical route for many Gq-coupled receptors and is crucial for initiating subsequent intracellular events. tocris.comrndsystems.com

A key consequence of PLC activation is the mobilization of intracellular calcium ([Ca2+]i). nih.govsemanticscholar.orgmedchemexpress.com The generated IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This rapid increase in cytosolic calcium concentration, often observed as a transient spike, acts as a critical signal for a multitude of cellular responses. semanticscholar.orgnih.govnih.gov Studies have demonstrated that activation of the P2Y6 receptor by its natural ligand, uridine (B1682114) diphosphate (B83284) (UDP), or the specific agonist MRS 2693, leads to a significant increase in intracellular calcium levels. plos.org This calcium signaling is a central component of the P2Y6 receptor-mediated pathway. plos.org

The signaling cascade initiated by MRS 2693 extends to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). medchemexpress.commedchemexpress.com Research has shown that activation of the P2Y6 receptor can lead to the phosphorylation and activation of ERK1/2 in various cell types. medchemexpress.complos.orgmedchemexpress.commedchemexpress.com For instance, in human bronchial epithelial cells, both UDP and MRS 2693 stimulated the activation of the ERK1/2 MAPK pathway. plos.org This activation can, in turn, influence a range of cellular functions, including cell proliferation, differentiation, and survival.

Activation of the P2Y6 receptor by MRS 2693 has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.commedchemexpress.com Specifically, MRS 2693 can reduce the activation of NF-κB. medchemexpress.commedchemexpress.commedchemexpress.com The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by MRS 2693 suggests a potential role for this compound in controlling inflammation. In human bronchial epithelial cells, activation of the P2Y6 receptor with MRS 2693 led to the activation of the NF-κB pathway, contributing to the production of proinflammatory cytokines. plos.org

Modulation of Cellular Processes

The intracellular signaling events triggered by MRS 2693 culminate in the modulation of various cellular processes, with a notable effect on cell survival and apoptosis.

A significant cellular outcome of P2Y6 receptor activation by MRS 2693 is the attenuation of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com This cytoprotective effect has been observed in different cell types. For example, MRS 2693 has been shown to protect C2C12 skeletal muscle cells from TNFα-induced apoptosis. medchemexpress.com Furthermore, it exerts a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury. tocris.combio-techne.comrndsystems.com The anti-apoptotic effect is likely mediated through the activation of pro-survival signaling pathways, such as the ERK1/2 pathway, and the inhibition of pro-apoptotic pathways.

Interactive Data Tables

Table 1: Research Findings on MRS 2693 Trisodium (B8492382) Salt

Finding Cell/Model System Key Pathway(s) Involved Observed Effect Reference(s)
CytoprotectionMouse hindlimb ischemia/reperfusionERK1/2 activation, NF-κB reductionAttenuation of tissue injury medchemexpress.commedchemexpress.commedchemexpress.com
Anti-apoptosisC2C12 skeletal muscle cellsNot specifiedProtection from TNFα-induced apoptosis medchemexpress.com
Pro-inflammatory responseHuman bronchial epithelial cells (16HBE14o-)p38 and ERK1/2 MAPK, NF-κBIncreased IL-6 and IL-8 production plos.org
Intracellular Ca2+ MobilizationHuman bronchial epithelial cells (16HBE14o-)Gq/PLC/IP3Increased intracellular calcium plos.org

Mechanisms of Cytoprotective Effects

The cytoprotective properties of MRS 2693 trisodium salt are primarily mediated through its selective activation of the P2Y₆ receptor. This interaction initiates a cascade of intracellular signaling events that collectively enhance cell survival and mitigate damage from various stressors. The mechanisms underlying these protective effects involve the modulation of apoptosis, the reduction of oxidative stress, and the activation of key protein kinase pathways.

Anti-Apoptotic Signaling

A significant component of the cytoprotective action of MRS 2693 involves the direct inhibition of programmed cell death, or apoptosis. Research has demonstrated that activation of the P2Y₆ receptor by MRS 2693 can protect cells from apoptosis induced by inflammatory cytokines and other cytotoxic stimuli. medchemexpress.comnih.gov

In C2C12 skeletal muscle cells, MRS 2693 provides protection against apoptosis induced by tumor necrosis factor-alpha (TNFα). medchemexpress.com Similarly, in HT-29 human colorectal cancer cells, the compound was found to prevent TNFα-induced apoptosis. nih.gov The underlying mechanism in these cancer cells involves the stabilizing phosphorylation of the X-linked inhibitor of apoptosis protein (XIAP) by the protein kinase B (Akt) signaling pathway. nih.gov By maintaining the function of XIAP, an endogenous apoptosis suppressor, MRS 2693 effectively blocks the apoptotic cascade. nih.gov P2Y₆ receptor activation has been shown to inhibit apoptotic cell death through the phosphorylation of ERK (extracellular signal-regulated kinase). researchgate.net Studies in mouse skeletal muscle have confirmed that P2Y₆ receptor activation can attenuate apoptosis. bio-techne.comrndsystems.comtocris.com

Modulation of Intracellular Kinase Pathways

The cytoprotective effects of MRS 2693 are further orchestrated by its influence on critical intracellular signaling pathways, including the ERK1/2 and NF-κB pathways.

Activation of ERK1/2 Pathway: The ERK1/2 pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. MRS 2693 has been shown to activate this pathway, which contributes to its cytoprotective effects. medchemexpress.comresearchgate.net For instance, in C2C12 skeletal muscle cells, the protective effect of MRS 2693 against TNFα-induced apoptosis is associated with the activation of the ERK1/2 pathway. medchemexpress.com

Inhibition of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and can also promote apoptosis under certain conditions. MRS 2693 has been found to reduce the activation of NF-κB, which is a crucial component of its cytoprotective and anti-inflammatory action. medchemexpress.com By suppressing NF-κB activation, MRS 2693 can decrease the expression of pro-inflammatory and pro-apoptotic genes. medchemexpress.com

While often pro-survival, P2Y₆ activation can also lead to pro-inflammatory responses in certain cell types. For example, in human bronchial epithelial cells, MRS 2693 stimulates the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) through the activation of p38 and ERK1/2 MAPK pathways, as well as the NF-κB pathway. semanticscholar.orgnih.gov This highlights the context-dependent nature of P2Y₆ receptor signaling.

Reduction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to cellular damage in various pathologies. nih.govnih.gov P2Y₆ receptor signaling has been implicated in the cellular response to oxidative stress. researchgate.netalzdiscovery.org Inhibition of the P2Y₆ receptor has been shown to mitigate oxidative stress damage in preclinical models. alzdiscovery.org The activation of P2Y receptors can increase the expression of oxidoreductases to block oxidative stress. researchgate.net This suggests that by modulating P2Y₆ receptor activity, MRS 2693 can influence the cellular redox environment, contributing to its cytoprotective profile.

The following tables summarize the key research findings on the cytoprotective mechanisms of MRS 2693.

Table 1: Summary of Anti-Apoptotic Effects Mediated by MRS 2693

Cell Type Apoptotic Stimulus Key Mechanistic Finding Reference
C2C12 Skeletal Muscle Cells TNFα Protects against apoptosis. medchemexpress.com
HT-29 Colorectal Cancer Cells TNFα Protects from apoptosis via stabilizing phosphorylation of XIAP by Akt. nih.gov

Table 2: Modulation of Signaling Pathways by MRS 2693

Cell Type Pathway Modulated Effect Outcome Reference
C2C12 Skeletal Muscle Cells ERK1/2 Activation Cytoprotection medchemexpress.com
C2C12 Skeletal Muscle Cells NF-κB Reduction of activation Cytoprotection medchemexpress.com
Astrocytoma Cells ERK Phosphorylation Inhibition of apoptotic cell death researchgate.net

Preclinical Investigation of Biological Effects in Animal Models

Effects on Skeletal Muscle Ischemia/Reperfusion Injury

MRS 2693 trisodium (B8492382) salt has demonstrated a cytoprotective effect in the context of skeletal muscle damage caused by ischemia/reperfusion (I/R). rndsystems.comtocris.combio-techne.com In an in vivo mouse model involving hindlimb I/R injury, the compound was found to be protective. nih.gov

The mechanism of this protection has been investigated in vitro using C2C12 skeletal muscle cells. nih.gov In these cells, MRS 2693 offered protection against apoptosis induced by tumor necrosis factor-alpha (TNFα). nih.gov This protective action was linked to the modulation of key signaling pathways. Specifically, the activation of the anti-apoptotic ERK1/2 pathway was observed, alongside an attenuation of the activation of the transcription factor NF-kappaB, which is associated with the apoptotic process. nih.govebiohippo.com The protective effects were blocked by the P2Y6 receptor antagonist MRS2578, confirming the receptor-mediated nature of the response. nih.gov

Table 1: Summary of MRS 2693 Effects on Skeletal Muscle Cells
Model SystemKey FindingAssociated Signaling PathwayReference
In vivo mouse hindlimb modelProtected against skeletal muscle ischemia/reperfusion injury.Not specified in vivo. nih.gov
In vitro C2C12 skeletal muscle cellsProtected against TNFα-induced apoptosis.Activated anti-apoptotic ERK1/2 pathway; Attenuated NF-kappaB activation. nih.govebiohippo.com

Impact on Vascular Tone and Contractility

The influence of MRS 2693 on the function of blood vessels has been explored in models of hypertension and in different arterial beds.

In studies using deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, a model for salt-sensitive hypertension, the vascular response to P2Y receptor agonists was altered. nih.govcas.czfrontiersin.org Specifically, contractions induced by the P2Y6 agonist MRS 2693 were significantly increased in the renal arteries of these hypertensive rats compared to control animals. nih.gov This suggests an enhanced role for P2Y6 receptor signaling in the vascular dysfunction associated with this form of hypertension. nih.gov

Research focusing on isolated renal arteries from DOCA-salt hypertensive rats has provided specific insights into the effects of MRS 2693. nih.gov When tested in isolated rings of renal arteries, MRS 2693 induced contractile responses that were significantly greater in tissues from the hypertensive rats than in those from normotensive, uninephrectomized control rats. nih.govphysiology.org This enhanced contraction points to a specific upregulation of the P2Y6 receptor-mediated contractile pathway in the renal vasculature during DOCA-salt hypertension. nih.gov

Table 2: Contractile Response to MRS 2693 in Renal Arteries of a Hypertensive Rat Model
Animal ModelArterial TissueEffect of MRS 2693Reference
DOCA-salt hypertensive ratsIsolated renal artery ringsSignificantly increased contractile response compared to control. nih.gov
Uninephrectomized (Uni) control ratsIsolated renal artery ringsBaseline contractile response. nih.gov

The effects of MRS 2693 have also been assessed in mesenteric arteries from a rat model of type 2 diabetes (Goto-Kakizaki rats). physiology.org In isolated mesenteric artery rings from these rats, MRS 2693 was used as a selective P2Y6 agonist to induce contractions. physiology.org These experiments were conducted to probe the function of P2Y6 receptors in the mesenteric vasculature under diabetic conditions. physiology.org

Role in Gastrointestinal Smooth Muscle Function

The role of MRS 2693 in modulating the contractility of gastrointestinal smooth muscle has been investigated in the murine colon. pnas.org In contrast to its effects in some vascular tissues, MRS 2693 did not induce contractions in colonic preparations. pnas.org Studies on circular muscle strips from the distal colon of both wild-type and P2ry1 knockout mice showed that this selective P2Y6 receptor agonist failed to cause any contraction. pnas.org This finding suggests that P2Y6 receptor activation by MRS 2693 is not a primary pathway for initiating smooth muscle contraction in this part of the gastrointestinal tract. pnas.orgnih.gov

Table 3: Effect of MRS 2693 on Murine Colonic Smooth Muscle
TissueAnimal ModelObserved Effect of MRS 2693Reference
Distal colon circular muscle stripsWild-type miceNo contraction pnas.org
Distal colon circular muscle stripsP2ry1-/- miceNo contraction pnas.org

Contributions to Glial Cell Modulation in the Peripheral Nervous System

Purinergic signaling, involving receptors like P2Y6, plays a role in the function of glial cells in the peripheral nervous system, such as Schwann cells. nih.gov MRS 2693 is identified as a tool compound for studying the P2Y6 receptor in this context. nih.gov Research suggests that purinergic receptors on Schwann cells are involved in regulating key cellular processes, including the suppression of proliferation and the promotion of differentiation, which are critical during nerve development and in response to injury. nih.gov

Table of Mentioned Compounds

Table 4: Chemical Compounds Mentioned in the Article
Compound NameClassification/Role
MRS 2693 trisodium saltSelective P2Y6 receptor agonist
Tumor necrosis factor-alpha (TNFα)Apoptosis-inducing cytokine
MRS2578P2Y6 receptor antagonist
Deoxycorticosterone acetate (DOCA)Mineralocorticoid used in hypertension models
Uridine (B1682114) diphosphate (B83284) (UDP)Endogenous P2Y6 receptor agonist
Uridine triphosphate (UTP)P2Y receptor agonist
Adenosine (B11128) triphosphate (ATP)P2 receptor agonist
L-NNA (NG-nitro-l-arginine)Nitric oxide synthase inhibitor

Investigation in Conjunctival Goblet Cell Function and Secretion

The P2Y6 receptor, for which MRS 2693 is a selective agonist, is implicated in the function of conjunctival goblet cells (CGCs), which are crucial for ocular surface lubrication through mucin secretion. arvojournals.orgnih.gov Preclinical studies in rat models have explored the role of purinergic receptors, including P2Y6, in regulating CGC activity. arvojournals.orgnih.gov

In cultured rat CGCs, the presence of P2Y1-like nucleotide receptors, including P2Y2, P2Y4, and P2Y6, has been confirmed. nih.gov The activation of these receptors is linked to an increase in intracellular calcium concentration ([Ca2+]i), a key signaling event for mucin secretion. arvojournals.orgnih.gov

Specifically, the human P2Y6R-specific agonist, MRS 2693, was found to significantly increase [Ca2+]i from baseline levels in rat CGCs at various concentrations, although its direct effect on mucin secretion was not measured in this particular study. nih.gov However, uridine 5'-diphosphate (UDP), the natural agonist for the P2Y6 receptor, stimulated both an increase in [Ca2+]i and mucin secretion. nih.gov This suggests a functional role for the P2Y6 receptor in the secretory pathway of these cells.

Interestingly, while MRS 2693 is a potent agonist for the human P2Y6 receptor, its effects can differ across species. arvojournals.org In the context of rat CGCs, the increase in [Ca2+]i induced by MRS 2693 was less pronounced compared to the response elicited by the natural nucleotide UTP. arvojournals.org This discrepancy may be due to the coactivation of multiple P2Y receptors by UTP or potential species-specific differences in receptor affinity. arvojournals.org

Table 1: Effect of MRS 2693 on Intracellular Calcium in Rat Conjunctival Goblet Cells

Agonist Concentration Effect on [Ca2+]i Statistical Significance (p-value)
MRS 2693 10⁻⁷ M No significant increase p = 0.0657
MRS 2693 Other concentrations Significant increase from baseline Statistically significant

Data sourced from a study on rat conjunctival goblet cells. nih.gov

Potential Impact on Microglia-Dependent Neuronal Processes

The P2Y6 receptor is highly expressed in microglia, the primary immune cells of the central nervous system. nih.gov Activation of this receptor has been shown to play a significant role in microglia-mediated processes, including phagocytosis and neuroimmune responses. nih.gov The compound MRS 2693, as a selective P2Y6 agonist, has been utilized in preclinical animal models to investigate these functions. arvojournals.orgnih.gov

In a mouse model of epileptogenesis, a condition characterized by recurrent seizures, UDP-P2Y6 signaling was found to be a critical driver of microglial calcium activity. nih.gov This signaling pathway is associated with several key immune functions, such as the engulfment of neuronal somata and the production of pro-inflammatory cytokines. nih.gov Studies using P2Y6 receptor agonists like MRS 2693 in acute brain slice preparations from mice have demonstrated that these agonists can evoke calcium responses in microglia. nih.gov

Furthermore, research has indicated that in P2Y6 knockout mice, the calcium responses of microglia to UDP and P2Y6 receptor agonists are reduced. nih.gov This provides evidence for the specific role of the P2Y6 receptor in mediating these effects. The activation of P2Y6 signaling is also linked to lysosome biogenesis, a process essential for the phagocytic activity of microglia. nih.gov

One study noted that in rats, MRS 2693 had an effect equivalent to that of UDP on microglia-dependent neuronal loss, suggesting a substantial impact on P2Y6 receptors in this species as well. arvojournals.org This highlights the potential of targeting the P2Y6 receptor to modulate microglial behavior and its subsequent impact on neuronal health. arvojournals.orgnih.gov

Table 2: Role of P2Y6 Signaling in Microglia

Process Mediating Molecule/Receptor Effect of Activation Animal Model
Microglial Calcium Signaling UDP-P2Y₆ Increased calcium activity Mouse (epileptogenesis)
Neuronal Engulfment P2Y₆ Facilitates phagocytosis of neurons Mouse (epileptogenesis)
Pro-inflammatory Cytokine Production UDP-P2Y₆ Enhanced production Mouse (epileptogenesis)
Lysosome Biogenesis P2Y₆ Associated with increased biogenesis Mouse (epileptogenesis)
Microglia-dependent neuronal loss P2Y₆ Equivalent effect to UDP Rat

This table summarizes findings from preclinical studies on the role of P2Y6 signaling in microglial function. arvojournals.orgnih.gov

Research Methodologies Utilized in Studies of Mrs 2693 Trisodium Salt

In Vitro Experimental Models

Cell Culture Systems for Receptor Expression and Functional Assays

The investigation of MRS 2693 trisodium (B8492382) salt's biological activity frequently employs cell culture systems. These in vitro models are crucial for dissecting the compound's interaction with specific cellular targets, primarily the P2Y6 receptor. Cell lines, such as human embryonic kidney 293 (HEK293T) cells and the human astrocytoma cell line 1321N1, are commonly utilized. tocris.comnih.gov These cells can be genetically engineered to express specific receptors, allowing researchers to study the effects of MRS 2693 in a controlled environment. nih.gov

Functional assays in these cell culture systems are designed to measure the cellular response following the application of MRS 2693. A key parameter often assessed is the compound's potency, typically expressed as the half-maximal effective concentration (EC50). For instance, MRS 2693 has been shown to be a selective agonist for the human P2Y6 receptor with an EC50 value of 0.015 μM. tocris.comrndsystems.combio-techne.commedkoo.com Studies have confirmed that MRS 2693 displays no significant activity at other P2Y receptor subtypes, highlighting its selectivity. tocris.comrndsystems.combio-techne.commedkoo.com

Table 1: Potency of MRS 2693 Trisodium Salt in Cell Culture Systems

Cell Line Receptor Parameter Value
HEK293T Human P2Y6 EC50 0.015 μM
1321N1 Human P2Y6 Agonist Activity Confirmed

Isolated Tissue Preparations for Organ Bath Studies

To understand the physiological effects of this compound on organ systems, researchers utilize isolated tissue preparations in organ bath studies. This ex vivo technique allows for the examination of tissue responses in a controlled environment, bridging the gap between cellular assays and in vivo models.

In studies investigating vascular function, arterial rings from various sources, such as rat mesenteric and renal arteries, are mounted in myograph systems. physiology.orgnih.gov These systems measure isometric force, allowing for the quantification of contraction or relaxation in response to pharmacological agents. For example, the contractile response of renal arteries from DOCA-salt hypertensive rats to MRS 2693 has been evaluated. nih.gov Similarly, the compound's effect on mesenteric artery contractions in type 2 diabetic rat models has been explored. physiology.org

Other tissues, such as sections of the murine colon, have also been used to investigate the role of P2Y6 receptors in gastrointestinal motility. pnas.org In these experiments, the application of MRS 2693 did not induce contractions in the colons of wild-type or P2ry1 knockout mice, providing insights into the specific pathways involved in gut function. pnas.org

Fluorescence-Based Intracellular Calcium Imaging

A primary mechanism of action for P2Y6 receptor activation is the mobilization of intracellular calcium ([Ca2+]i). Fluorescence-based intracellular calcium imaging is a key technique used to visualize and quantify these changes in living cells upon stimulation with MRS 2693.

This methodology involves loading cells with calcium-sensitive fluorescent dyes, such as Fura-2 or Calbryte-590 AM. nih.govarvojournals.org When MRS 2693 binds to the P2Y6 receptor, it triggers a signaling cascade that leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity. This has been demonstrated in various cell types, including rat conjunctival goblet cells and microglia. nih.govarvojournals.org

In rat conjunctival goblet cells, MRS 2693 was shown to elicit statistically significant increases in peak [Ca2+]i. arvojournals.org Similarly, in acute brain slice preparations, microglia from wild-type mice exhibited calcium responses to MRS 2693, while microglia from P2Y6 knockout mice had reduced responses, confirming the receptor's role in this process. nih.gov One user review also noted the use of MRS 2693 in a fluorescence-based intracellular calcium assay using 1321N1 cells. tocris.com

Apoptosis and Cell Viability Assays

The cytoprotective effects of this compound are often investigated using apoptosis and cell viability assays. These assays are critical for determining the compound's ability to protect cells from injury and death.

A variety of methods are available to assess cell viability and apoptosis. These can include assays that measure metabolic activity, such as the reduction of a tetrazolium salt or resazurin, which are indicative of viable cells. promega.com Other methods detect markers of apoptosis, such as the exposure of phosphatidylserine (B164497) on the outer cell membrane. promega.com

In the context of MRS 2693 research, studies have shown that activation of the P2Y6 receptor by this agonist can attenuate apoptosis. rndsystems.combio-techne.commedkoo.com This protective effect has been observed in vitro and is a key aspect of the compound's therapeutic potential. rndsystems.combio-techne.commedkoo.com

In Vivo Preclinical Animal Models

Ischemia/Reperfusion Injury Models in Mice

To evaluate the therapeutic potential of this compound in a whole-organism context, researchers employ preclinical animal models. A prominent model used in these studies is the ischemia/reperfusion (I/R) injury model in mice. This model mimics the tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen.

Specifically, a mouse model of hindlimb skeletal muscle I/R injury has been utilized to demonstrate the cytoprotective effects of MRS 2693. tocris.comrndsystems.combio-techne.commedkoo.comsmolecule.com In these studies, treatment with MRS 2693 was found to reduce tissue damage, suggesting that activation of the P2Y6 receptor can mitigate the detrimental effects of I/R injury. tocris.comrndsystems.combio-techne.commedkoo.comsmolecule.com These findings in a living animal model provide crucial evidence for the compound's potential therapeutic applications. tocris.comrndsystems.combio-techne.commedkoo.com

Table 2: Summary of In Vivo Findings for this compound

Animal Model Injury Model Outcome
Mouse Hindlimb Skeletal Muscle Ischemia/Reperfusion Reduced tissue damage, Cytoprotective effect

Hypertensive Rat Models (e.g., DOCA-salt)

The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat model is a well-established method for studying salt-dependent hypertension and has been utilized in research involving this compound. nih.gov This model is particularly relevant for investigating cardiovascular and renal physiology in a hypertensive state.

In studies using DOCA-salt hypertensive rats, MRS 2693 has been employed to probe the function of P2Y6 receptors in vascular contractility. Research has shown that contractile responses induced by MRS 2693 are augmented in the renal arteries of DOCA-salt rats compared to those of normotensive control rats. nih.gov This suggests a heightened sensitivity or altered signaling pathway of the P2Y6 receptor in this hypertensive model. nih.gov

Interestingly, while the contractile response to MRS 2693 was enhanced in the renal arteries of DOCA-salt rats, this was not observed in their pulmonary arteries. nih.gov This tissue-specific difference highlights the complex and localized nature of P2Y6 receptor regulation in hypertension. The enhanced contraction in the renal arteries was found to be associated with an increased activation of the ERK (extracellular signal-regulated kinase) pathway, a key signaling cascade in cell proliferation and contraction. nih.gov

Table 1: Research Findings in DOCA-salt Hypertensive Rat Models

Parameter Observation in DOCA-salt Rats Reference
MRS 2693-induced Contraction (Renal Artery) Increased nih.gov
MRS 2693-induced Contraction (Pulmonary Artery) No significant change nih.gov
ERK Pathway Activation (Renal Artery) Increased nih.gov

Molecular and Biochemical Techniques

To understand the mechanisms underlying the effects of this compound at a molecular level, various biochemical techniques have been employed. These methods allow researchers to investigate receptor expression and the signal transduction pathways activated by this P2Y6 agonist.

Receptor Expression Analysis (e.g., Western Blot, siRNA)

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the context of MRS 2693 research, Western blotting has been used to assess the expression levels of P2Y6 receptors in various tissues and cell types. For instance, in studies with DOCA-salt hypertensive rats, Western blotting revealed that the protein expression of P2Y6 receptors in renal arteries was similar between the hypertensive and normotensive groups, despite the observed differences in contractile responses. nih.gov This finding suggests that the enhanced response to MRS 2693 in hypertension is likely due to changes in downstream signaling pathways rather than an upregulation of the receptor itself. researchgate.net

Furthermore, small interfering RNA (siRNA) has been utilized to investigate the specific role of the P2Y6 receptor. siRNA technology allows for the targeted knockdown of a specific gene, in this case, the gene encoding the P2Y6 receptor. In studies on conjunctival goblet cells, siRNA-mediated depletion of the P2Y6 receptor resulted in a reduced peak intracellular calcium concentration ([Ca2+]i) in response to stimulation, confirming the receptor's role in this process. nih.gov

Table 2: Molecular Techniques in MRS 2693 Research

Technique Application in MRS 2693 Studies Key Findings Reference
Western Blot Quantification of P2Y6 receptor protein expression. No significant difference in P2Y6 receptor expression in renal arteries of DOCA-salt vs. normotensive rats. nih.gov
siRNA Knockdown of P2Y6 receptor to confirm its functional role. P2Y6 receptor depletion reduced agonist-induced increases in intracellular calcium. nih.gov

Signal Transduction Pathway Analysis

The activation of G protein-coupled receptors like P2Y6 by agonists such as MRS 2693 initiates intracellular signaling cascades. Research has focused on elucidating these pathways to understand the cellular effects of MRS 2693.

One of the key signaling pathways associated with the P2Y6 receptor is the phospholipase C (PLC)/inositol (B14025) trisphosphate (IP3) pathway. genecards.orgrndsystems.com Activation of this pathway leads to an increase in intracellular calcium levels, which in turn triggers various cellular responses, including smooth muscle contraction. rndsystems.com

Studies have also investigated the involvement of other signaling pathways, such as the Rho/Rho kinase and the mitogen-activated protein kinase (MAPK) pathways. researchgate.net In vascular smooth muscle cells, stimulation of P2Y receptors, including P2Y6, has been shown to activate RhoA, a small GTPase involved in regulating cell contraction. researchgate.net As mentioned earlier, the enhanced contractile response to MRS 2693 in the renal arteries of DOCA-salt hypertensive rats is linked to increased activation of the ERK/MAPK pathway. nih.gov

Table 3: Signal Transduction Pathways Activated by MRS 2693

Pathway Cellular Effect Reference
Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Increased intracellular calcium ([Ca2+]i) genecards.orgrndsystems.com
Rho/Rho Kinase Smooth muscle contraction researchgate.net
ERK/MAPK Cell contraction and proliferation nih.gov

Conceptual Therapeutic Potential and Future Research Directions

Potential as a Pharmacological Probe for P2Y6 Receptor Function

MRS 2693 trisodium (B8492382) salt is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) that is part of the purinergic signaling system. scbt.com Its high selectivity makes it an invaluable tool for researchers to investigate the specific roles and functions of the P2Y6 receptor without the confounding effects of activating other P2Y receptor subtypes. bio-techne.com

The P2Y6 receptor's natural ligand is uridine (B1682114) diphosphate (B83284) (UDP). scbt.com When activated, it initiates a cascade of intracellular signaling events that influence a variety of cellular responses, including the modulation of immune responses and the regulation of ion channel activity. scbt.com MRS 2693, also known as 5-Iodo-UDP trisodium salt, mimics the action of UDP at this receptor. tocris.comtocris.com Its utility as a pharmacological probe is underscored by its distinct affinity for the P2Y6 receptor, allowing for the precise elucidation of the receptor's physiological and pathological roles in different tissues and cell types.

Table 1: Pharmacological Profile of MRS 2693 Trisodium Salt

Property Value Reference
Target Receptor P2Y6 bio-techne.comtocris.com
Action Selective Agonist bio-techne.comtocris.com
EC₅₀ (human P2Y6) 0.015 µM bio-techne.commedchemexpress.com
Activity at other P2Y subtypes No significant activity bio-techne.com
Chemical Name 5-Iodouridine-5'-O-diphosphate trisodium salt tocris.com

Implications for Modulating Ischemic Tissue Damage

Research has highlighted the potential of P2Y6 receptor activation in protecting tissues from ischemic damage. Studies utilizing MRS 2693 have demonstrated its cytoprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury. I/R injury is a phenomenon where cellular damage occurs upon the restoration of blood flow to a previously ischemic tissue.

In a mouse model of hindlimb skeletal muscle I/R injury, MRS 2693 was shown to exert a significant cytoprotective effect. bio-techne.com Further in vitro investigations have revealed that the compound can attenuate apoptosis (programmed cell death). tocris.com Specifically, MRS 2693 protects skeletal muscle cells from apoptosis induced by tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine. medchemexpress.com The mechanism underlying this protection involves the modulation of key signaling pathways; MRS 2693 has been found to reduce the activation of the pro-inflammatory transcription factor NF-κB while simultaneously activating the pro-survival ERK1/2 pathway. medchemexpress.com These findings suggest that targeting the P2Y6 receptor with agonists like MRS 2693 could be a promising strategy for mitigating tissue damage in conditions involving ischemia.

Relevance in Cardiovascular and Renal Pathophysiology

The P2Y6 receptor is increasingly implicated in the pathophysiology of cardiovascular and renal diseases. Pharmacological studies suggest that these receptors have a significant role in cardiovascular function, including the regulation of vascular tone. nih.gov

In the context of hypertension, research has shown that the expression of P2Y6 receptor mRNA is elevated in vascular smooth muscle cells from hypertensive mice. nih.gov Activation of the P2Y6 receptor in mesenteric arteries can lead to vascular contraction. nih.gov Furthermore, evidence points to a functional coupling between P2Y6 receptors and angiotensin II type-1 receptors, which may exacerbate vascular reactivity in hypertension. nih.gov This suggests that blocking the P2Y6 receptor could represent a novel therapeutic approach for managing high blood pressure. nih.gov

In the renal system, P2Y6 receptors are expressed in various segments of the nephron, including the proximal tubule. guidetopharmacology.org While the precise role of P2Y6 in renal pathophysiology is still under investigation, the involvement of purinergic signaling in kidney function is well-established. nih.gov For instance, studies on DOCA-salt hypertensive rats, a model for salt-sensitive hypertension and renal injury, have noted increased contraction in renal arteries in response to purinergic stimulation. tocris.comnih.gov The presence and activity of P2Y6 receptors in these critical systems point to their potential as a therapeutic target for a range of cardiovascular and renal disorders.

Future Directions in P2Y6 Receptor Pharmacology and Drug Discovery

The growing understanding of the P2Y6 receptor's role in various diseases has made it an attractive target for drug discovery. nih.govresearchgate.net While agonists like MRS 2693 are crucial for research, the development of selective P2Y6 receptor antagonists is a major focus for therapeutic applications, particularly for inflammatory, neurodegenerative, and metabolic disorders. nih.govresearchgate.netacs.org

The search for new P2Y6 receptor ligands is being accelerated by innovative approaches, including the use of machine learning algorithms to screen for and identify novel compounds. nih.gov This has led to the discovery of potent and selective P2Y6 antagonists that have shown promise in preclinical models of inflammatory conditions such as ulcerative colitis and acute lung injury. researchgate.netacs.org

Future research will likely concentrate on several key areas:

Optimization of Antagonists: Efforts will continue to refine the potency, selectivity, and pharmacokinetic properties of P2Y6 antagonists to develop viable drug candidates. medchemexpress.comacs.org

Exploring New Therapeutic Areas: The role of P2Y6 signaling will be further investigated in a wider range of pathologies, potentially uncovering new therapeutic opportunities. researchgate.net

Understanding Signaling Complexity: Deeper investigation into the downstream signaling pathways and potential for biased agonism at the P2Y6 receptor will provide a more nuanced understanding for targeted drug development.

The journey from a pharmacological probe like MRS 2693 to clinically approved therapies is long, but the foundational research it enables is critical for advancing the field of P2Y6 receptor pharmacology.

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Other Names
This compound 5-Iodo-UDP trisodium salt
Uridine diphosphate UDP
3-phenacyl UDP PSB 0474
Uridine 5'-O-thiodiphosphate UDP-β-S
Tumor necrosis factor-alpha TNFα
Uridine-5'-diphosphate disodium (B8443419) salt
5-methoxyuridine 5'-trihydrogen diphosphate 5-OMe-UDP
Uridine 5'-diphosphoglucose disodium

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the solubility and stability of MRS 2693 trisodium salt in aqueous solutions?

  • Methodological Answer : Conduct solubility tests under varying pH (e.g., 2.0–10.0) and ionic strength conditions (e.g., 0.25–1.0 mol/L salts like trisodium citrate or sodium sulfate) to mimic physiological or experimental environments. Use spectrophotometry or HPLC to quantify solubility and monitor degradation products over time. Include controls with inert salts (e.g., sodium chloride) to isolate pH-specific effects .
  • Key Considerations : Ensure standardized reporting of temperature, agitation methods, and buffer compositions to enable reproducibility. Reference protocols from analogous trisodium salts (e.g., nitrilotriacetic acid trisodium salt) for comparative analysis .

Q. How can researchers validate the purity of this compound batches for in vitro studies?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC for quantifying organic impurities.
  • NMR (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (MS) to detect trace contaminants.
    Cross-validate results against certified reference standards and batch-specific Certificates of Analysis (CoA) .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s receptor specificity and potency?

  • Methodological Answer :

  • Receptor Profiling : Use competitive binding assays (e.g., radioligand displacement) against related receptors (e.g., P2Y1, P2Y12) to confirm selectivity. For example, MRS 2365 (a P2Y1 agonist) showed EC₅₀ = 0.4 nM with no activity at P2Y12 up to 1 μM, providing a model for specificity thresholds .
  • Data Interpretation : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., ATPγS for P2Y1 activation) to validate assay conditions.
    • Contradiction Management : If inconsistent potency arises, check for batch variability (via CoA) or assay interference (e.g., divalent cations affecting receptor binding) .

Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability, tissue distribution, and metabolic stability (e.g., hydrolysis by phosphatases) using LC-MS/MS. For example, nitrilotriacetic acid trisodium salt’s intranasal efficacy relied on localized calcium chelation, bypassing systemic metabolism .
  • Experimental Triangulation : Combine in vitro (cell-based assays), ex vivo (tissue explants), and in vivo (rodent models) data to identify confounding factors (e.g., protein binding or enzymatic degradation) .

Q. How can researchers optimize protocols for this compound’s use in functional assays involving DNA synthesis or enzymatic processes?

  • Methodological Answer :

  • Substrate Preparation : Pre-treat solutions with chelating agents (e.g., EDTA) to remove trace metal ions that may interfere with enzymatic activity.
  • Kinetic Studies : Use stopped-flow spectroscopy or quench-flow methods to capture rapid reaction kinetics. For DNA polymerases, compare incorporation rates of this compound against natural dNTPs .
    • Troubleshooting Tip : If enzyme inhibition occurs, test for salt-induced conformational changes via circular dichroism (CD) spectroscopy .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-factorial experiments?

  • Methodological Answer : Use multivariate ANOVA followed by post hoc tests (e.g., Tukey’s HSD) to account for interactions between variables (e.g., pH, concentration). For non-normal data, apply nonparametric tests (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers address variability in qualitative observations (e.g., colorimetric assays) during salt analysis?

  • Methodological Answer :

  • Blinded Scoring : Implement dual-independent scoring by researchers to reduce bias.
  • Instrumental Validation : Replace subjective visual assessments with spectrophotometric quantification (e.g., absorbance at specific wavelengths) .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards when using this compound in preclinical studies?

  • Methodological Answer :

  • Institutional Approval : Obtain IACUC or ethics committee approval for animal studies.
  • Data Transparency : Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., protocols.io ) to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.